molecular formula C20H20N2O4-2 B11815318 N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate

N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate

Cat. No.: B11815318
M. Wt: 352.4 g/mol
InChI Key: LRJVAPWWSDXQOZ-UHFFFAOYSA-L
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Description

N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate is a complex organic compound that features a tert-butyl group, a carbamate group, and a fluorenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with fluorenylmethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog that lacks the fluorenylmethyl group.

    Fluorenylmethyl carbamate: Contains the fluorenylmethyl group but lacks the tert-butyl group.

Uniqueness

N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate is unique due to the presence of both the tert-butyl and fluorenylmethyl groups, which confer distinct structural and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C20H20N2O4-2

Molecular Weight

352.4 g/mol

IUPAC Name

N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate

InChI

InChI=1S/C20H22N2O4/c1-20(2,3)22(19(25)26)21(18(23)24)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,23,24)(H,25,26)/p-2

InChI Key

LRJVAPWWSDXQOZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)N(C(=O)[O-])N(CC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-]

Origin of Product

United States

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